2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative featuring a 4-chlorobenzenesulfonyl group at position 3, a methyl substituent at position 6 of the quinoline ring, and a 4-methoxyphenyl acetamide moiety. Its molecular formula is C23H20ClN2O5S, with a molecular weight of 467.9 g/mol (estimated).
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-3-12-22-21(13-16)25(30)23(34(31,32)20-10-4-17(26)5-11-20)14-28(22)15-24(29)27-18-6-8-19(33-2)9-7-18/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLHQUFKLSCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.
Acetylation: The acetamide moiety can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Methoxylation: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinoline-Based Acetamides
Key Structural Differences and Implications
Sulfonyl Group Variations :
- The 4-chlorobenzenesulfonyl group in the target compound and provides strong electron-withdrawing effects, enhancing binding to electron-rich biological targets compared to the benzenesulfonyl () or 4-methylbenzenesulfonyl () groups .
- The methylbenzenesulfonyl group () may improve metabolic stability due to reduced electrophilicity compared to chlorinated analogs .
Quinoline Ring Substituents: 6-Methyl (target) vs. 6-ethyl () vs. 6-Chloro () adds steric bulk and electron-withdrawing properties, which may influence target selectivity .
Acetamide Moieties :
Biological Activity
The compound 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its chemical structure features a quinoline core, which is known for diverse biological activities. The presence of a chlorobenzenesulfonyl group and a methoxyphenyl substituent enhances its potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : The quinoline derivatives are often explored for their anticancer potential. The compound is hypothesized to induce apoptosis in cancer cells through cell cycle arrest .
Anticancer Activity
A study evaluating similar quinoline-based compounds reported significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The mechanism involved cell cycle arrest and apoptosis induction .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | MCF-7 | 15.0 |
| 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | A549 | 12.5 |
| 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | SW480 | 18.0 |
Antimicrobial Activity
The antimicrobial properties were assessed against several bacterial strains, highlighting moderate to strong activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 20 |
| Escherichia coli | 10 |
Case Studies
- In Vitro Studies on Anticancer Activity : A series of experiments demonstrated that the compound effectively inhibited the growth of MCF-7 cells with an IC50 value significantly lower than that of common chemotherapeutics .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit AChE and showed promising results with an IC50 value indicating strong inhibitory activity, suggesting potential use in treating neurodegenerative diseases .
- Antibacterial Efficacy : Research indicated that derivatives similar to this compound exhibited strong antibacterial activity against multiple strains, supporting its potential as an antimicrobial agent .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can intermediates be characterized?
Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions, such as sulfonylation of quinoline derivatives followed by coupling with acetamide groups. A plausible route includes:
Sulfonylation : Reacting a 6-methyl-4-oxo-quinoline precursor with 4-chlorobenzenesulfonyl chloride under basic conditions .
Acetamide Coupling : Using N-(4-methoxyphenyl)acetamide with activation via carbodiimide crosslinkers (e.g., EDC/HOBt).
Q. Intermediates Characterization :
Q. Table 1: Key Synthetic Steps and Characterization Tools
| Step | Reaction Type | Key Reagents | Characterization Method |
|---|---|---|---|
| 1 | Sulfonylation | 4-Chlorobenzenesulfonyl chloride, K₂CO₃ | TLC, NMR |
| 2 | Acetamide coupling | EDC, HOBt, DMF | HRMS, X-ray (SHELXL) |
Q. How should researchers safely handle this compound given its structural complexity?
Methodological Answer:
- Toxicity Mitigation : Assume potential toxicity based on sulfonamide and chlorophenyl groups. Use fume hoods, gloves, and lab coats. Reference safety protocols for similar sulfonamides .
- Storage : Store in airtight containers at –20°C, away from moisture (prevents hydrolysis of sulfonyl groups).
- Emergency Protocols : For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous washes if the compound is moisture-sensitive .
Advanced Research Questions
Q. How can experimental design optimize the yield of this compound while minimizing byproducts?
Methodological Answer: Employ Design of Experiments (DoE) to identify critical parameters:
Factors : Temperature, reagent stoichiometry, reaction time.
Response Variables : Yield, purity (HPLC).
Q. Example Workflow :
- Screening Design (Plackett-Burman) : Identify significant factors.
- Response Surface Methodology (RSM) : Optimize conditions (e.g., Central Composite Design).
Q. Table 2: DoE Parameters for Sulfonylation Step
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Molar Ratio (Quinoline:Sulfonyl chloride) | 1:1–1:1.5 | 1:1.2 |
| Reaction Time | 4–12 hrs | 8 hrs |
Reference : Statistical methods in chemical technology .
Q. How can computational methods predict reactivity and guide synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model sulfonylation and acetamide coupling steps. Tools like Gaussian or ORCA can predict transition states .
- Solvent Effects : Simulate polarity/proticity using COSMO-RS to select optimal solvents (e.g., DMF vs. THF).
- ICReDD Framework : Integrate computational predictions with high-throughput experimentation to validate pathways .
Q. How to resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer:
- Case Example : If X-ray data (SHELXL-refined) suggests a planar quinoline ring, but NMR shows dynamic behavior (e.g., tautomerism), perform:
- Variable-Temperature NMR : Detect conformational changes.
- DFT Conformational Analysis : Compare energy barriers of possible tautomers.
- Powder XRD : Confirm bulk crystallinity vs. single-crystal data.
Q. Resolution Workflow :
Validate crystallographic data with SHELX’s R-factor metrics .
Cross-check with IR spectroscopy for functional group consistency .
Q. What advanced techniques characterize its solid-state properties?
Methodological Answer:
Q. How can heterogeneous reaction conditions improve scalability?
Methodological Answer:
- Membrane Reactors : Use ceramic membranes to separate catalysts (e.g., Pd/C) from reaction mixtures, enhancing recyclability .
- Flow Chemistry : Optimize residence time and temperature gradients for continuous synthesis.
Q. Table 3: Heterogeneous Catalysis Parameters
| Catalyst | Support Material | Yield Improvement |
|---|---|---|
| Pd/C | Mesoporous silica | 15% |
| Zeolite | H-Beta | 10% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
